3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions.
Formation of the Pyridazine Ring: This step involves the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the thiazole and pyridazine rings with the piperazine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Used in cell viability assays.
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol: Used in proteomics research.
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine: Used in biochemical research.
Uniqueness
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its combination of structural features, which confer specific binding properties and reactivity. Its ability to interact with multiple molecular targets makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C18H21N7OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-[6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C18H21N7OS/c1-12-17(27-13(2)20-12)14-4-5-15(23-22-14)24-8-10-25(11-9-24)18-19-7-6-16(21-18)26-3/h4-7H,8-11H2,1-3H3 |
InChI Key |
UBTAZOHRXSFPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
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